

# Application Notes and Protocols: Sgf29-IN-1 in MLL-rearranged Leukemia Models

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Mixed-lineage leukemia (MLL)-rearranged (MLLr) leukemias are aggressive hematological malignancies with a generally poor prognosis, underscoring the urgent need for novel therapeutic strategies. Recent research has identified SAGA-associated factor 29 (Sgf29) as a critical dependency in MLLr leukemia.[1][2][3][4] Sgf29 is an epigenetic reader protein that recognizes di- and tri-methylated histone H3 at lysine 4 (H3K4me2/3) through its tandem Tudor domains.[1][4][5][6] This recognition is essential for the recruitment of the SAGA and ATAC histone acetyltransferase complexes to chromatin, leading to the transcriptional activation of key oncogenic programs, including those driven by MYC and the MEIS1/HOX gene network.[1] [3][4]

**Sgf29-IN-1** is a first-in-class small molecule inhibitor designed to target the H3K4me3-binding pocket of the Sgf29 Tudor domain. By disrupting the interaction between Sgf29 and chromatin, **Sgf29-IN-1** offers a promising therapeutic approach to suppress the oncogenic transcriptional machinery in MLLr leukemia. These application notes provide a summary of the preclinical data and detailed protocols for the use of **Sgf29-IN-1** in MLLr leukemia models.

# **Data Summary**

The following tables summarize the quantitative data from key preclinical experiments evaluating the effects of Sgf29 inhibition in MLLr leukemia cell lines.



Table 1: In Vitro Efficacy of Sgf29 Inhibition on Cell Viability

Cell Line	Leukemia Subtype	Sgf29-IN-1 IC50 (μΜ)	Genetic Depletion Effect	Reference
MOLM-13	MLL-AF9 (AML)	~1.5	Significant reduction in proliferation	[3]
MV4-11	MLL-AF4 (AML)	~2.0	Significant reduction in proliferation	[1]
U937	CALM-AF10 (AML)	Not specified	Significant reduction in proliferation	[3]
MLL-AF9 (murine)	MLL-AF9 (AML)	Not specified	Essential for cell survival	[1][2]

Table 2: Effects of Sgf29 Inhibition on Gene Expression

Cell Line	Treatment	Key Downregulate d Genes/Pathwa ys	Key Upregulated Genes/Pathwa ys	Reference
MLL-AF9 (murine)	Sgf29 CRISPR depletion	Myc and Myc- regulated genes, Ribosomal genes	Myeloid differentiation markers (e.g., Cd11b)	[1][2]
U937 / MOLM-13	Sgf29 CRISPR depletion	MEIS1, HOX genes, MYC target genes	Myeloid differentiation- associated genes	[3][4]



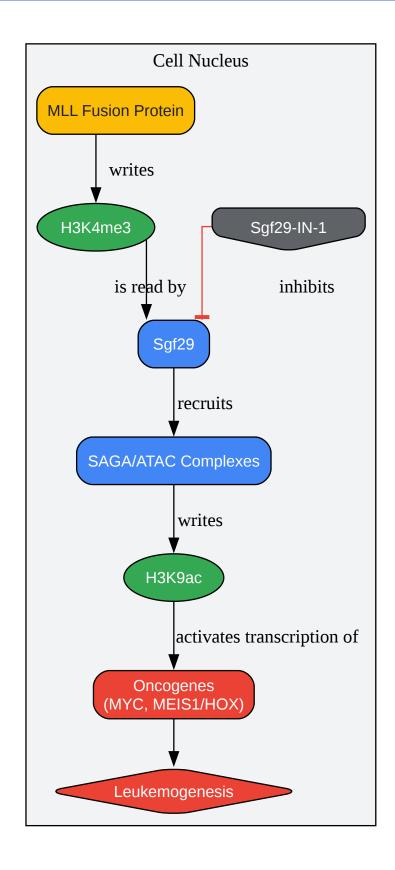
Table 3: In Vivo Efficacy of Sgf29 Targeting

Model	Treatment	Outcome	Reference
MOLM-13 Xenograft (NRGS mice)	Sgf29 CRISPR depletion	Significantly increased disease latency and reduced tumor burden	[2][3]
MLL-AF10 PDX	Sgf29 CRISPR depletion	Significantly increased disease latency	[7]

# **Signaling Pathway and Mechanism of Action**

Sgf29 plays a pivotal role in the transcriptional activation of oncogenes in MLLr leukemia. The following diagram illustrates the proposed mechanism of action for **Sgf29-IN-1**.





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Caption: Mechanism of Sgf29 and its inhibition by Sgf29-IN-1 in MLLr leukemia.



## **Experimental Protocols**

The following are detailed protocols for key experiments to assess the efficacy of **Sgf29-IN-1** in MLLr leukemia models.

## **Protocol 1: In Vitro Cell Viability Assay**

This protocol is for determining the half-maximal inhibitory concentration (IC50) of **Sgf29-IN-1** in MLLr leukemia cell lines.

#### Materials:

- MLLr leukemia cell lines (e.g., MOLM-13, MV4-11)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- Sgf29-IN-1 (dissolved in DMSO)
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Plate reader

#### Procedure:

- Seed MLLr cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 μL of complete medium.
- Prepare a serial dilution of Sgf29-IN-1 in complete medium.
- Add 10 μL of the Sgf29-IN-1 dilutions to the respective wells to achieve the final desired concentrations. Include a DMSO vehicle control.
- Incubate the plate for 72 hours at 37°C and 5% CO2.
- Equilibrate the plate to room temperature for 30 minutes.



- Add the cell viability reagent according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of Sgf29-IN-1 and fitting the data to a four-parameter logistic curve.



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